molecular formula C11H5Cl2F3N4 B14079255 5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile

5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile

Cat. No.: B14079255
M. Wt: 327.04 g/mol
InChI Key: QPZYPAMYHBOUTC-AWSQFXKHSA-N
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Description

5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes isotopic labels such as 15N and 13C, making it valuable for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate. The resulting product undergoes cyclization to form the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile apart is its isotopic labeling, which makes it particularly useful for research applications involving isotopic tracing and molecular dynamics studies. This feature is not commonly found in other similar compounds, providing a unique advantage in scientific investigations .

Properties

Molecular Formula

C11H5Cl2F3N4

Molecular Weight

327.04 g/mol

IUPAC Name

5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile

InChI

InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2/i3+1,4+1,6+1,9+1,17+1,18+1

InChI Key

QPZYPAMYHBOUTC-AWSQFXKHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)N2[13C](=[13CH][13C](=N2)[13C]#[15N])[15NH2])Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F

Origin of Product

United States

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